3-(3-aminocyclohexyl)propanoic Acid
Description
3-(3-Aminocyclohexyl)propanoic acid is a cyclohexane-based β-amino acid derivative characterized by a cyclohexylamine group attached to the β-carbon of a propanoic acid backbone. This structural motif confers unique physicochemical properties, including moderate lipophilicity (due to the cyclohexane ring) and amphoteric behavior (from the amino and carboxylic acid groups).
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
3-(3-aminocyclohexyl)propanoic acid |
InChI |
InChI=1S/C9H17NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h7-8H,1-6,10H2,(H,11,12) |
InChI Key |
HSZWZTVUABCVCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)N)CCC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 3-(3-aminocyclohexyl)propanoic acid, highlighting differences in substituents, properties, and applications:
Structural and Functional Differences
- Amino Group vs.
- Substituent Effects on Bioactivity: Derivatives with aromatic groups (e.g., 3-((4-hydroxyphenyl)amino)propanoic acid) exhibit pronounced anticancer activity, likely due to π-π interactions with cellular targets, whereas aliphatic cyclohexyl analogs may prioritize membrane permeability [[3-7], [11]].
- Safety Profiles: Nitro-substituted derivatives (e.g., 3-(4-hydroxy-3-nitrophenyl)propanoic acid) pose higher toxicity risks (skin/eye irritation) compared to non-nitrated analogs .
Physicochemical Properties
- Solubility: Hydrochloride salts (e.g., 3-[cyclohexyl(methyl)amino]propanoic acid hydrochloride) exhibit improved aqueous solubility compared to free bases .
- Lipophilicity : Cyclohexyl and phenyl groups increase logP values, favoring blood-brain barrier penetration, while hydroxy or nitro groups reduce logP .
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